G-NGA2 N-Glycan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

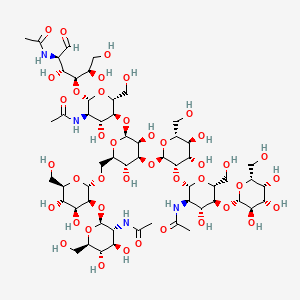

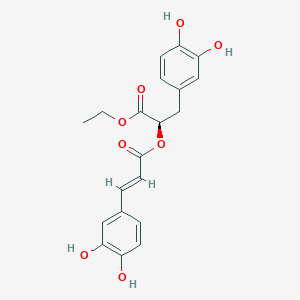

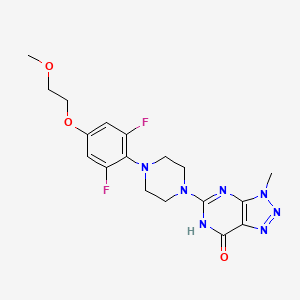

G-NGA2 N-Glycan is an asialo-, agalacto-, bi-antennary complex-type N-glycan. It is a substructure of NA2 glycan and is found on many mammalian glycoproteins, including human immunoglobulin G. This compound is a part of bi-antennary N-linked oligosaccharides such as A2, A1, and NA2, which are widely present on glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

G-NGA2 N-Glycan is typically purified from the oligosaccharide pool released from bovine serum by hydrazinolysis. This process involves a combination of high-performance liquid chromatography and glycosidase digestion . The preparation of N-glycans often requires enzymatic release followed by derivatization with fluorescent dyes for separation and detection .

Industrial Production Methods

In industrial settings, the preparation of N-glycans, including this compound, involves streamlined workflows to reduce preparation time. For example, the Agilent AdvanceBio Gly-X N-Glycan Preparation platform allows for the preparation of APTS-labeled N-glycans ready for analysis in approximately 2.5 hours .

Chemical Reactions Analysis

Types of Reactions

G-NGA2 N-Glycan undergoes various chemical reactions, including glycosylation, hydrolysis, and enzymatic modifications. These reactions are essential for the synthesis and processing of N-glycans in biological systems .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of N-glycans include glycosyltransferases, glycosidases, and fluorescent dyes such as 8-aminopyrene-1,3,6-trisulfonate. The reactions typically occur under mild conditions to preserve the integrity of the glycan structures .

Major Products Formed

The major products formed from these reactions include various glycan structures with different degrees of branching and modifications. These products are crucial for studying the biological roles and molecular basis of N-glycans .

Scientific Research Applications

G-NGA2 N-Glycan has numerous scientific research applications across various fields:

Chemistry: It is used to study the structure and function of glycoproteins and their interactions with other molecules.

Biology: N-glycans play a significant role in protein folding, stability, and intercellular traffic.

Medicine: N-glycans are critical in the development of therapeutic proteins, including monoclonal antibodies.

Mechanism of Action

G-NGA2 N-Glycan exerts its effects through its role in glycosylation, a post-translational modification process. N-glycans are attached to nascent glycoproteins and are processed and matured by various glycosidases and glycosyltransferases during protein transport. These modifications regulate the functions of target glycoproteins, including their folding, trafficking, and interactions with other proteins .

Comparison with Similar Compounds

Similar Compounds

A2 Glycan: A di-sialylated parent of NA2 glycan.

A1 Glycan: A mono-sialylated parent of NA2 glycan.

NA2 Glycan: A di-galactosylated parent of NGA2 glycan.

M3N2 Glycan: A substructure of NGA2 glycan.

Uniqueness

G-NGA2 N-Glycan is unique due to its asialo- and agalacto- structure, which distinguishes it from other N-glycans that may contain sialic acid or galactose residues. This unique structure allows it to serve specific roles in glycoprotein function and interactions .

Properties

Molecular Formula |

C56H94N4O41 |

|---|---|

Molecular Weight |

1479.3 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-2-[[(2R,3R,4S,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C56H94N4O41/c1-14(69)57-18(5-61)30(74)44(19(73)6-62)96-51-28(59-16(3)71)37(81)46(25(12-68)93-51)98-54-43(87)47(35(79)26(95-54)13-88-55-48(40(84)33(77)22(9-65)91-55)100-50-27(58-15(2)70)36(80)31(75)20(7-63)89-50)99-56-49(41(85)34(78)23(10-66)92-56)101-52-29(60-17(4)72)38(82)45(24(11-67)94-52)97-53-42(86)39(83)32(76)21(8-64)90-53/h5,18-56,62-68,73-87H,6-13H2,1-4H3,(H,57,69)(H,58,70)(H,59,71)(H,60,72)/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,45+,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+/m0/s1 |

InChI Key |

ZWQQPAMISBLNAI-ZWMKEPOGSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)

![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)